molecular formula C18H16N2O4S B2934403 1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 332884-42-1

1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B2934403
CAS No.: 332884-42-1
M. Wt: 356.4
InChI Key: NPMCNZXGCWBQEO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl group connected to a 4-methoxyphenylacetophenone moiety. Its molecular formula is C₁₈H₁₆N₂O₄S, with a molecular weight of 356.4 g/mol. The methoxy groups at the para positions of both aromatic rings enhance electron-donating effects, influencing reactivity and intermolecular interactions. Synthesis typically involves S-alkylation of oxadiazole-thiol intermediates with α-halogenated ketones, as seen in analogous compounds like 11a (m/z 361 for its chloro-substituted derivative) . Spectral characterization includes IR stretching bands for C–S (~621 cm⁻¹) and aromatic C–H (~3046 cm⁻¹), consistent with related oxadiazole derivatives .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-22-14-7-3-12(4-8-14)16(21)11-25-18-20-19-17(24-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCNZXGCWBQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-methoxyphenyl derivative One common method is the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydrosulfide (NaHS) for thiolation.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as sulfhydryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties of analogous compounds:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, MS)
Target Compound R₁ = R₂ = 4-OCH₃ C₁₈H₁₆N₂O₄S 356.4 C–S: ~621 cm⁻¹; MS: [M+H]+ expected ~357.1
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) R₁ = 4-Cl, R₂ = 4-OCH₃ C₁₇H₁₃ClN₂O₃S 361.8 C–S: 621 cm⁻¹; MS: m/z 361 [M]+
1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone R₁ = 2-thienyl, R₂ = 4-OCH₃ C₁₅H₁₂N₂O₃S₂ 332.4 Not reported
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone R₁ = 4-Cl, R₂ = oxadiazole-phenyl C₁₉H₁₃ClN₄O₃S 428.9 Not reported
2-[[5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone R₁ = 4-ethoxybenzyl, R₂ = 4-OCH₃ C₂₁H₂₀N₂O₄S 384.5 MS: [M+H]+ calc. 385.1

Key Observations :

  • Electron-Donating vs.
  • Molecular Weight and Lipophilicity : Thienyl-substituted analogs (e.g., ) exhibit lower molecular weights and altered lipophilicity, which may affect bioavailability.

Insights :

  • Antimicrobial Efficacy : The thiol-containing oxadiazole in shows moderate activity, suggesting that the target compound’s sulfanyl group may confer similar properties.
Structural and Crystallographic Insights
  • Hydrogen Bonding : In related triazole derivatives (e.g., ), methoxy groups participate in C–H···O interactions, stabilizing crystal packing. The target compound’s methoxy substituents likely enable similar intermolecular interactions.
  • SHELX Refinement : Structural data for analogues (e.g., ) were refined using SHELXL, confirming planar oxadiazole rings and dihedral angles between aromatic groups (~30–50°), which influence binding to biological targets .

Biological Activity

6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C15H11F4N5S
  • Molecular Weight : 369.34 g/mol
  • CAS Number : 343374-77-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in the triazole class often exhibit antimicrobial and anticancer properties. The presence of the trifluorobutenyl group may enhance its lipophilicity and cellular uptake, thereby increasing its efficacy.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant activity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .

CompoundCell LineIC50 (µM)
6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamineMCF-712.5
Related Triazole DerivativeBel-740215.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antifungal and antibacterial activities due to their ability to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis .

Case Studies

A study conducted on similar triazole derivatives highlighted their effectiveness against drug-resistant strains of bacteria. The results showed that modifications in the side chains significantly impacted the antimicrobial potency .

Example Case Study

In a comparative study involving various triazole compounds:

  • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
  • Results : The modified triazoles exhibited a range of MIC values, with some derivatives outperforming standard antibiotics.

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